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Compound of Interest

Compound Name: 4-(4-Bromophenyl)-3-nitropyridine

CAS No.: 942598-33-6

Cat. No.: B1404226

Get Quote

A Strategic Biaryl Scaffold for Divergent Synthesis
Part 1: Executive Summary & Identification
4-(4-Bromophenyl)-3-nitropyridine is a specialized biaryl intermediate used primarily in the

synthesis of pharmacologically active heterocycles. Its structural value lies in its orthogonal

reactivity: it possesses an electron-deficient pyridine core, a reducible nitro group for nitrogen-

based functionalization, and a para-bromo handle on the phenyl ring allowing for sequential

cross-coupling reactions.

This compound serves as a critical "linchpin" in medicinal chemistry, particularly for the

development of kinase inhibitors and fused tricyclic systems (e.g., azacarbolines) where

precise, stepwise functionalization is required.
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Parameter Specification

Chemical Name 4-(4-Bromophenyl)-3-nitropyridine

CAS Number 942598-33-6

Molecular Formula C₁₁H₇BrN₂O₂

Molecular Weight 279.09 g/mol

SMILES O=C1=C(C2=CC=C(Br)C=C2)C=CN=C1

Core Scaffold 4-Arylpyridine

Primary Application
Precursor to 3-amino-4-arylpyridines;

Suzuki/Buchwald coupling scaffold

Part 2: Synthesis & Chemoselectivity
The synthesis of 4-(4-bromophenyl)-3-nitropyridine requires a chemoselective Suzuki-

Miyaura coupling. The challenge is to couple the pyridine ring with the phenyl ring without

affecting the bromine atom on the phenyl ring, which is reserved for downstream

functionalization.

The Chemoselective Logic
The reaction utilizes 4-chloro-3-nitropyridine and 4-bromophenylboronic acid.

Electrophile Activation: The C-Cl bond at the 4-position of the pyridine is highly activated

toward oxidative addition by Palladium(0) due to the electron-withdrawing nature of the

adjacent nitro group (-NO₂) and the pyridine nitrogen.

Selectivity: This activation makes the Pyridine-Cl bond significantly more reactive than the

Phenyl-Br bond. By controlling catalyst load and temperature, the coupling occurs

exclusively at the pyridine chloride, leaving the phenyl bromide intact.

Experimental Protocol: Chemoselective Suzuki Coupling
Note: This protocol assumes standard Schlenk line techniques for air-sensitive catalysts.

Reagents:
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4-Chloro-3-nitropyridine (1.0 equiv)

4-Bromophenylboronic acid (1.1 equiv)

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 equiv)

Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

Step-by-Step Workflow:

Degassing: Sparge the 1,4-Dioxane and 2.0 M Na₂CO₃ solution with Argon for 30 minutes to

remove dissolved oxygen. Rationale: Oxygen degrades the Pd(0) catalyst and promotes

homocoupling.

Charging: In a reaction vessel equipped with a condenser, add 4-chloro-3-nitropyridine, 4-

bromophenylboronic acid, and Pd(PPh₃)₄ under an Argon stream.

Solvation: Add the degassed 1,4-Dioxane followed by the base solution.

Reaction: Heat the mixture to 85-90°C for 4–6 hours. Monitor via TLC or LC-MS.

Endpoint: Disappearance of 4-chloro-3-nitropyridine.

Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine.

Dry the organic layer over Na₂SO₄.

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel,

Hexanes/Ethyl Acetate gradient).

Visualization: Synthesis Pathway

4-Chloro-3-nitropyridine
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Figure 1: Chemoselective synthesis exploiting the electronic activation of the nitropyridine core.

Part 3: Downstream Applications & Divergent Synthesis
The utility of CAS 942598-33-6 lies in its ability to serve as a branch point. The nitro group can

be reduced to an amine, and the bromine atom remains available for a second cross-coupling

event.

Pathway A: Nitro Reduction (The "Aniline" Route)
To access 3-amino-4-arylpyridines (precursors to drug scaffolds), the nitro group must be

reduced.

Critical Caution: Standard catalytic hydrogenation (H₂/Pd-C) carries a high risk of

debromination (cleaving the C-Br bond).

Recommended Method: Iron-mediated reduction (Fe/NH₄Cl) or Stannous Chloride (SnCl₂)

reduction. These methods are chemoselective for -NO₂ over Ar-Br.

Pathway B: Sequential Cross-Coupling
The retained bromine atom allows for the attachment of a third ring system or a solubilizing tail

via a second Suzuki or Buchwald-Hartwig coupling.

Visualization: Divergent Functionalization
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Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the nitro and bromo

groups.

Part 4: Safety & Handling
Hazard Identification: As a nitropyridine derivative, this compound should be treated as

potentially explosive at high temperatures or under shock, although the aryl substituent

stabilizes it relative to simple nitropyridines.

Toxicology: Pyridine derivatives are often skin and respiratory irritants. The bromo-

substituent suggests potential persistence.

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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